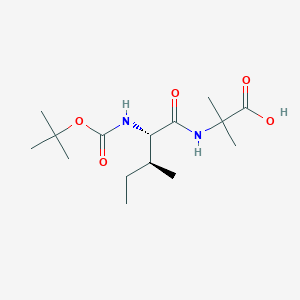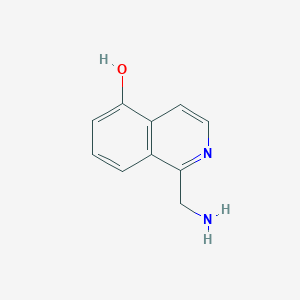![molecular formula C11H8ClN3 B12969095 4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
4-Chloro-8-methylimidazo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-8-methylimidazo[1,2-a]quinoxaline is a heterocyclic aromatic compound that belongs to the imidazoquinoxaline family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the use of 2-(benzoimidazol-1-yl)aniline substrates, which undergo an I2-mediated direct sp3 C–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
4-Chloro-8-methylimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of the chlorine atom with different nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Aromatic nucleophilic substitution: Common reagents include amines and triazole-2-thiol, typically under reflux conditions in ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
Aromatic nucleophilic substitution: The major products are substituted imidazoquinoxalines with various functional groups, depending on the nucleophile used.
Oxidation: The major products are the corresponding sulfones.
科学研究应用
4-Chloro-8-methylimidazo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It has been used in studies to understand the mechanisms of action of various biological processes, particularly those involving nucleophilic substitution reactions.
作用机制
The mechanism of action of 4-Chloro-8-methylimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication by interfering with the viral RNA polymerase . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar core structure and has been studied for its antiviral and antimicrobial activities.
Imidazo[1,5-a]quinoxaline: Another related compound with significant biological activity, including anticancer properties.
Uniqueness
4-Chloro-8-methylimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methyl group in specific positions enhances its potential for various applications, making it a valuable compound for further research and development .
属性
分子式 |
C11H8ClN3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC 名称 |
4-chloro-8-methylimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-3-8-9(6-7)15-5-4-13-11(15)10(12)14-8/h2-6H,1H3 |
InChI 键 |
BMXNIHTYHDOGMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
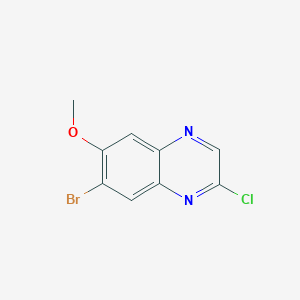
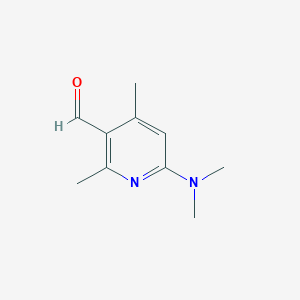
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
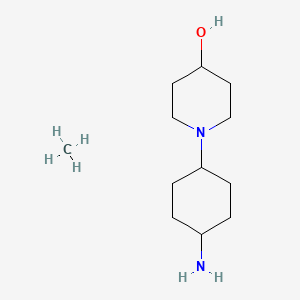
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)

![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)


